3-Bromo-2,6-bis(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-2-4(6(9,10)11)15-5(3)7(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUWKCBQYYZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2,6-bis(trifluoromethyl)pyridine CAS number and properties
An In-Depth Technical Guide to 3-Bromo-2,6-bis(trifluoromethyl)pyridine: A Core Building Block for Advanced Chemical Synthesis
Introduction
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular scaffolds can dramatically enhance key physicochemical and biological properties.[1][2][3] These enhancements include increased metabolic stability, greater lipophilicity for improved membrane permeability, and altered electronic characteristics that can fine-tune binding affinities to biological targets.[2][4][5]
This guide provides a comprehensive technical overview of 3-Bromo-2,6-bis(trifluoromethyl)pyridine, a highly functionalized and electron-deficient building block. Possessing two powerful electron-withdrawing trifluoromethyl groups and a synthetically versatile bromine atom, this molecule serves as a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. We will delve into its core properties, reactivity, synthetic utility, and provide field-proven protocols for its application.
Compound Identification and Core Properties
Precise identification is the cornerstone of chemical synthesis. 3-Bromo-2,6-bis(trifluoromethyl)pyridine is a distinct isomer whose structure dictates its unique reactivity.
dot
Caption: Chemical Structure of 3-Bromo-2,6-bis(trifluoromethyl)pyridine.
While a specific CAS number is not widely indexed in public databases for this particular research chemical, its molecular identity is unequivocally defined by its structure and nomenclature.
| Property | Value | Source / Method |
| IUPAC Name | 3-Bromo-2,6-bis(trifluoromethyl)pyridine | --- |
| Molecular Formula | C₇H₂BrF₆N | [6] |
| Molecular Weight | 295.99 g/mol | Calculated |
| Monoisotopic Mass | 292.9275 Da | [6] |
| Predicted XlogP | 3.4 | [6] |
| Appearance | Colorless to pale yellow oil or solid | (Typical for similar compounds) |
Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine logically starts from the precursor 2,6-bis(trifluoromethyl)pyridine. The synthesis of this precursor can be achieved from 2,6-dibromopyridine through a copper-mediated trifluoromethylation reaction.[7]
The subsequent step involves the regioselective bromination at the C-3 position. The pyridine ring is heavily deactivated by the two strong electron-withdrawing -CF3 groups at the ortho and para positions relative to C-3 and C-5. This deactivation makes electrophilic aromatic substitution challenging. Therefore, direct bromination would likely require harsh conditions, such as using oleum or a strong Lewis acid catalyst with elemental bromine, to overcome the high activation energy barrier. A plausible alternative involves a C-H activation/functionalization strategy, a modern approach to derivatizing such electron-poor heterocycles.[8]
Core Reactivity: A Hub for Derivatization
The true synthetic value of this molecule lies in its predictable and versatile reactivity, which is dominated by two key features:
-
The C-Br Bond at Position 3 : This is the primary handle for derivatization. The bond is activated towards transition-metal-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.[9] This makes it an excellent substrate for introducing a wide array of functional groups.
-
The Electron-Deficient Pyridine Ring : The two -CF3 groups inductively withdraw electron density, making the ring susceptible to nucleophilic attack under certain conditions and influencing the acidity of the ring protons.
dot
Caption: Reactivity map showing the primary C-Br reaction site.
This molecule is an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allowing for the facile construction of C-C, C-N, and C-C (alkyne) bonds, respectively.[10][11][12]
Applications in Drug Discovery and Materials Science
The 2,6-bis(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern chemistry. Its incorporation into drug candidates often leads to improved pharmacological profiles.[1][2]
-
Medicinal Chemistry : As a building block, 3-Bromo-2,6-bis(trifluoromethyl)pyridine allows for the systematic exploration of chemical space. The bromine at C-3 serves as a versatile anchor point to attach various pharmacophores via cross-coupling reactions. The resulting derivatives are valuable for structure-activity relationship (SAR) studies aimed at discovering new therapeutics in areas like oncology and infectious diseases, where kinase inhibition and antimicrobial activity are key targets.[4]
-
Agrochemicals : Similar to pharmaceuticals, the trifluoromethylpyridine core is prevalent in advanced agrochemicals, contributing to potency and metabolic stability.[1] This building block can be used to synthesize novel herbicides, fungicides, and insecticides.
-
Materials Science : The highly electron-deficient nature of the aromatic ring makes its derivatives interesting candidates for organic electronics, such as in the development of n-type semiconductor materials for organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, field-tested methodology for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-bis(trifluoromethyl)pyridine with a generic arylboronic acid. The principles are adapted from established methods for electron-deficient halo-pyridines.[9][12]
Objective
To synthesize a 3-aryl-2,6-bis(trifluoromethyl)pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
3-Bromo-2,6-bis(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture (4:1) or Toluene/Ethanol/Water)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology
-
Inert Atmosphere : Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : To the flask, add 3-Bromo-2,6-bis(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Degassing (Causality) : Add the degassed solvent mixture. It is critical to degas the solvent (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the catalytic cycle.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2,6-bis(trifluoromethyl)pyridine.
dot
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Safety and Handling
As with any halogenated and fluorinated organic compound, 3-Bromo-2,6-bis(trifluoromethyl)pyridine should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Inhalation : Avoid inhaling vapors. The trifluoromethylpyridine core can be an irritant to the respiratory system.
-
Skin Contact : Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Storage : Store in a cool, dry place away from oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-Bromo-2,6-bis(trifluoromethyl)pyridine is a potent and versatile chemical building block. Its unique electronic properties, conferred by the two trifluoromethyl groups, activate the C-3 bromine for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and materials science, enabling the efficient construction of complex and novel molecular architectures with enhanced functional properties. Proper understanding of its reactivity and handling ensures its effective and safe application in advancing chemical innovation.
References
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mastering Chemical Synthesis: The Versatility of 3-Bromo-2-(trifluoromethyl)pyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine | C6H3BrF3NO | CID 118703914. PubChem. [Link]
-
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science via PMC. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]
-
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1. Langwaychem. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Support information. The Royal Society of Chemistry. [Link]
-
3-bromo-2,6-bis(trifluoromethyl)pyridine (C7H2BrF6N). PubChemLite. [Link]
-
3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). PubChemLite. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 3-bromo-2,6-bis(trifluoromethyl)pyridine (C7H2BrF6N) [pubchemlite.lcsb.uni.lu]
- 7. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. tcichemicals.com [tcichemicals.com]
Chemical Structure & Technical Guide: 3-Bromo-2,6-bis(trifluoromethyl)pyridine
[1][2][3]
Executive Summary
3-Bromo-2,6-bis(trifluoromethyl)pyridine (CAS: 1806378-86-8 ) is a highly electron-deficient heterocyclic building block.[1][2] Its structural uniqueness lies in the synergistic combination of a reactive bromine handle at the C3 position and two trifluoromethyl (
This scaffold is critical in drug discovery for "late-stage functionalization" strategies.[1] The
Structural Anatomy & Electronic Landscape
Physicochemical Profile
The molecule is characterized by extreme electron deficiency due to the cumulative inductive effects (-I) of the nitrogen atom and two
| Property | Value / Description |
| CAS Number | 1806378-86-8 |
| Molecular Formula | |
| Molecular Weight | 293.99 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Electronic Character | |
| C3-Br Bond | Activated for oxidative addition (Pd/Ni) but resistant to |
| Lipophilicity | High (due to |
Electronic Effects & Reactivity Logic
-
C2/C6 Trifluoromethyls: These groups lower the energy of the LUMO, making the ring susceptible to electron injection (reduction) but resistant to electrophilic aromatic substitution (
). They sterically shield the ring nitrogen, reducing basicity. -
C3 Bromine: Positioned meta to the ring nitrogen but ortho to the C2-
.[1] This steric crowding can impact catalyst approach during cross-coupling, necessitating smaller ligands or higher temperatures. -
C4/C5 Protons: The C4 proton is the most acidic remaining proton due to the combined electron-withdrawing influence of the
groups, making it a site for potential side reactions (deprotonation) if strong non-nucleophilic bases are used.
Synthetic Pathways[4][5][6][7]
The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine is typically achieved via Regioselective Directed Ortho-Metallation (DoM) .[1] This protocol relies on the acidity of the C3-proton in the parent 2,6-bis(trifluoromethyl)pyridine.
Primary Route: Magnesiation/Lithiation-Bromination
This method is preferred for its high regioselectivity.[1] The C3 position is thermodynamically activated for deprotonation due to the inductive effect of the adjacent
Protocol:
-
Precursor: 2,6-Bis(trifluoromethyl)pyridine (commercially available).
-
Metallation: Treatment with a hindered base such as TMPMgCl·LiCl (Knochel-Hauser Base) or LDA at low temperature (-78 °C).[1] The bulky base prevents nucleophilic attack on the electron-deficient ring.[1]
-
Mechanism:[3] The base removes the proton at C3. While C4 is also acidic, coordination to the ring nitrogen (and potentially fluorine lone pairs) favors C3 lithiation (Directed Ortho Metallation).
-
-
Quenching: The resulting metallated intermediate is trapped with an electrophilic bromine source, such as Bromine (
) or N-Bromosuccinimide (NBS) .
Alternative Route: Halogen Exchange (Halex)
Historically, per-halogenated pyridines were subjected to fluoride exchange (Swarts reaction), but this is less viable for the specific 3-bromo-2,6-bis(
Reactivity Profile & Functionalization (User Guide)
This section details how to utilize the scaffold in synthesis. The reactivity is dominated by the C3-Br bond.[1]
Metal-Catalyzed Cross-Coupling (C-C Bond Formation)
The C3-Br bond is the primary handle.[1] However, the electron-deficient nature of the ring facilitates oxidative addition to Pd(0), often making these substrates more reactive than their phenyl analogs in Suzuki-Miyaura or Stille couplings.
-
Suzuki-Miyaura: Works well with boronic acids.[1]
-
Catalyst:
or . -
Base:
or . -
Note: Use anhydrous conditions if hydrolytic deboronation is observed.
-
-
Buchwald-Hartwig Amination:
-
Challenge: The bulky
at C2 can hinder the approach of bulky phosphine ligands. -
Solution: Use smaller, electron-rich ligands like XPhos or BrettPhos to facilitate the coupling with amines.
-
Lithium-Halogen Exchange
The C3-Br bond undergoes rapid Lithium-Halogen exchange with
-
Utility: Generates the 3-lithio or 3-magnesio species, which can then be reacted with aldehydes, ketones, or acyl chlorides to introduce carbon chains at C3.
-
Warning: This must be done at -78 °C . At higher temperatures, the lithiated species can undergo "halogen dance" (isomerization) or elimination to form pyridynes (unstable).
Nucleophilic Aromatic Substitution ( )
Unlike 2- or 4-bromopyridines, the 3-bromo position is not activated for
Visualizing the Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from the core structure.
Figure 1: Divergent synthetic utility of the 3-bromo-2,6-bis(trifluoromethyl)pyridine scaffold.[1]
Experimental Protocol: Suzuki Coupling (Example)
Objective: Synthesis of 3-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine.
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Reaction: Seal and heat to 90 °C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Note: The product will likely be less polar than the boronic acid but potentially similar in
to the starting bromide. Verify conversion by GC-MS or TLC before workup.[1]
-
Safety & Handling
-
Hazards: As with many poly-fluorinated pyridines, this compound is likely an irritant to eyes, skin, and respiratory system.
-
Volatility: Low molecular weight fluorinated compounds can have appreciable vapor pressure. Handle in a fume hood.
-
Chemical Incompatibility: Avoid contact with strong reducing agents (e.g.,
) which may defluorinate the groups exothermically.
References
-
Sigma-Aldrich. (n.d.).[1] 3-bromo-2,6-bis(trifluoromethyl)pyridine Product Page. Retrieved from (Search CAS: 1806378-86-8).[1]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Metallation of 2,6-Bis(trifluoromethyl)pyridine. European Journal of Organic Chemistry.
-
BenchChem. (2025). Structure and properties of trifluoromethylpyridines. Retrieved from .
-
PubChem. (2025).[4] Compound Summary for 3-Bromo-2,6-bis(trifluoromethyl)pyridine. Retrieved from .
Sources
- 1. CAS [chemicalbook.com]
- 2. chem960.com [chem960.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. PubChemLite - 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N) [pubchemlite.lcsb.uni.lu]
A Technical Guide to 2,6-Bis(trifluoromethyl)pyridine Building Blocks for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological properties. Among the privileged fluorinated heterocycles, the 2,6-bis(trifluoromethyl)pyridine core has emerged as a uniquely powerful building block. The two potent electron-withdrawing trifluoromethyl (CF₃) groups act in concert to dramatically alter the electronic landscape of the pyridine ring, creating a highly versatile and reactive scaffold. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 2,6-bis(trifluoromethyl)pyridine derivatives in drug discovery. We will dissect the fundamental principles governing its functionalization, provide field-proven experimental protocols, and examine how its distinct properties can be leveraged to design next-generation therapeutics with enhanced potency, metabolic stability, and bioavailability.
Introduction: The Power of Fluorine in a Privileged Heterocycle
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and modulates aqueous solubility, making it a favored motif for interacting with biological targets.[2] Separately, the trifluoromethyl (CF₃) group has become an indispensable tool for drug designers.[3][4] Its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity can dramatically improve a drug candidate's pharmacokinetic profile and binding affinity.[1][5][6]
The fusion of these two entities in the 2,6-bis(trifluoromethyl)pyridine scaffold creates a synergistic effect. The two CF₃ groups, positioned ortho to the nitrogen, amplify the electron-deficient character of the pyridine ring far beyond that of a mono-substituted analogue. This unique electronic arrangement is the key to the scaffold's utility, dictating its reactivity and bestowing upon its derivatives a compelling set of properties for drug discovery.
Core Physicochemical Properties and Their Mechanistic Implications
The introduction of two CF₃ groups at the 2 and 6 positions fundamentally alters the pyridine core. Understanding these changes is critical to predicting reactivity and designing synthetic strategies.
-
Extreme Electron Deficiency: The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] Placing two such groups on the pyridine ring drastically lowers the electron density of the aromatic system. This has two major consequences:
-
Activation towards Nucleophilic Attack: The ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 position.
-
Lowered pKa: The basicity of the pyridine nitrogen is significantly reduced, preventing it from acting as a competing nucleophile or coordinating strongly to Lewis acidic metals in catalysis.
-
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[6][7] This makes the CF₃ groups highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's half-life.[1]
-
Increased Lipophilicity: The CF₃ group is lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes and access target sites within a cell.[6][7]
-
Conformational Control: The steric bulk of the CF₃ groups can influence the conformation of molecules, locking them into specific geometries that may be favorable for binding to a biological target.
Table 1: Physicochemical Properties of 2,6-Bis(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 455-00-5 | [8][9] |
| Molecular Formula | C₇H₃F₆N | [8][9] |
| Molecular Weight | 215.10 g/mol | [8][10] |
| Melting Point | 55-59 °C | [8][11] |
| Boiling Point | 82 °C @ 18 mmHg | [8][11] |
| pKa (Predicted) | -4.12 ± 0.24 | [11] |
| Form | White to off-white solid | [8][11] |
Synthesis and Functionalization: Crafting the Building Blocks
The utility of a scaffold is defined by the ease and selectivity with which it can be functionalized. For 2,6-bis(trifluoromethyl)pyridine, the chemistry is dominated by the activation of the C4 position.
Synthesis of the Core Scaffold
The parent compound, 2,6-bis(trifluoromethyl)pyridine, is typically synthesized from readily available starting materials like 2,6-dibromopyridine. The key transformation is a copper-mediated trifluoromethylation.
-
Reaction: 2,6-Dibromopyridine + (Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Reagents & Conditions:
-
To a well-stirred mixture of silver fluoride (AgF, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add TMSCF₃ (2.6 eq) at room temperature.
-
Stir the mixture for 20-30 minutes.
-
Add copper powder (3.3 eq) and stir for an additional 4 hours to form the CuCF₃ reagent in situ.
-
Add 2,6-dibromopyridine (1.0 eq) to the mixture.
-
Heat the reaction to 75 °C and stir for 4 hours, monitoring by ¹⁹F NMR for the disappearance of the CuCF₃ signal.
-
-
Work-up & Purification:
-
Cool the reaction mixture and filter to remove solid precipitates.
-
Pour the filtrate into water and extract the product with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield 2,6-bis(trifluoromethyl)pyridine as a white solid.
-
C4-Position Functionalization: The Gateway to Diversity
The strong, synergistic electron-withdrawing effect of the two CF₃ groups makes the C4 position the primary site for chemical modification. This regioselectivity is the cornerstone of its use as a building block.
Caption: Synthetic pathways to functionalized 2,6-bis(trifluoromethyl)pyridine building blocks.
This is one of the most direct and versatile methods for introducing nucleophiles at the C4 position of a 4-halo precursor. The reaction proceeds through a Meisenheimer intermediate, which is exceptionally well-stabilized by the two CF₃ groups.
Caption: Electronic landscape of the 4-halo-2,6-bis(trifluoromethyl)pyridine ring.
-
Reaction: 4-Chloro-2,6-bis(trifluoromethyl)pyridine + Aqueous Ammonia
-
Apparatus: A high-pressure autoclave is required for this transformation.
-
Reagents & Conditions:
-
Charge a 200-mL autoclave with 4-chloro-2,6-bis(trifluoromethyl)pyridine (1.0 eq).
-
Add 40% aqueous ammonia (excess, ~3.4 eq by mass).
-
Seal the autoclave and heat the mixture to 150 °C for 5 hours. The internal pressure will increase significantly.
-
-
Work-up & Purification:
-
After cooling completely to room temperature, carefully vent the autoclave.
-
Transfer the reaction mixture and rinse with deionized water.
-
Collect the solid product by filtration.
-
Wash the solid with deionized water and dry under vacuum to yield the desired 4-amino product.
-
For the introduction of carbon-based fragments (aryl, heteroaryl, alkyl, etc.), palladium-catalyzed cross-coupling is the premier method. A key intermediate for this is the 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester , which can be readily prepared via iridium-catalyzed borylation.[12][13]
-
Reaction: 2,6-Bis(trifluoromethyl)pyridine + Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst System: [Ir(OMe)COD]₂ (Iridium catalyst) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, ligand).
-
Reagents & Conditions:
-
In a glovebox, charge a vial with 2,6-bis(trifluoromethyl)pyridine (1.0 eq), B₂pin₂ (1.2 eq), [Ir(OMe)COD]₂ (1.5 mol %), and dtbpy (3.0 mol %).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 16-24 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired boronic ester.
-
This boronic ester is a highly valuable, bench-stable building block for subsequent Suzuki-Miyaura cross-coupling reactions.[12][13]
-
Reaction: 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester + (Hetero)aryl Bromide
-
Catalyst System: Pd(dppf)Cl₂ (Palladium catalyst) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reagents & Conditions:
-
To a flask, add the boronic ester (1.2 eq), the (hetero)aryl bromide (1.0 eq), Pd(dppf)Cl₂ (5 mol %), and K₂CO₃ (3.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 90-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up & Purification:
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the C4-arylated product.
-
Causality in Catalyst Selection: For electron-deficient systems like 4-halo-2,6-bis(trifluoromethyl)pyridines, the oxidative addition step is generally facile.[14] However, the subsequent steps of the catalytic cycle require careful consideration. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or those in Pd(dppf)Cl₂) are often preferred because they stabilize the palladium center and promote the crucial reductive elimination step to release the final product.[14]
Applications in Drug Discovery: Leveraging Unique Properties
The 2,6-bis(trifluoromethyl)pyridine scaffold is not merely a synthetic curiosity; its properties translate directly into tangible advantages for medicinal chemistry programs.
-
Kinase Inhibition: The scaffold can act as a "hinge-binder" in ATP-competitive kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the substituted C4-position can be elaborated to occupy the hydrophobic pocket, leading to high potency and selectivity. Derivatives have been explored as potential anticancer agents targeting kinases involved in proliferation.[5]
-
Metabolic Blockers: The CF₃ groups serve as excellent metabolic blockers. If a particular position on a lead compound is susceptible to undesirable oxidative metabolism, replacing it with a CF₃ group can prevent this breakdown, thereby increasing the drug's exposure and duration of action.[1]
-
Modulating Physicochemical Properties: The strong electron-withdrawing nature of the scaffold can be used to tune the pKa of adjacent functional groups, altering their charge state at physiological pH. This can be used to optimize cell permeability and target engagement.
While many compounds containing this core are in preclinical development, the principles it embodies are reflected in numerous approved drugs that utilize trifluoromethylpyridine fragments.[3][4][15] For example, the insecticide Sulfoxaflor and the fungicide Fluazinam contain trifluoromethylpyridine cores, demonstrating the scaffold's ability to impart potent biological activity.[16]
Conclusion and Future Perspectives
The 2,6-bis(trifluoromethyl)pyridine scaffold is a prime example of how strategic fluorination can create a "high-value" building block for drug discovery. Its predictable C4-regioselectivity, combined with a suite of robust functionalization protocols (SNAr, cross-coupling), provides medicinal chemists with a reliable platform for generating diverse compound libraries. The inherent properties of the core—metabolic stability, lipophilicity, and unique electronics—can be leveraged to overcome common challenges in drug development, from poor pharmacokinetics to off-target activity.
Future research will likely focus on expanding the synthetic toolkit to functionalize the C3 and C5 positions, as well as exploring dearomatization reactions to convert the flat, aromatic scaffold into three-dimensional structures, a growing area of interest in drug design.[1] As our understanding of fluorine chemistry deepens, the 2,6-bis(trifluoromethyl)pyridine core and its derivatives are poised to become even more integral to the design of innovative therapeutics.
References
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester . ResearchGate. Available at: [Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
2,6-Bis(trifluoromethyl)pyridine . ChemBK. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates . Organic Syntheses. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science (via PMC). Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chemistry Stack Exchange. Available at: [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine . PubChem. Available at: [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . Journal of the American Chemical Society. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine . Quimicaorganica.org. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation . ChemRxiv. Available at: [Link]
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis . Green Chemistry (RSC Publishing). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. Available at: [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . ResearchGate. Available at: [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes . Organic Letters. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. Available at: [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides . Journal of Agricultural and Food Chemistry. Available at: [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . ResearchGate. Available at: [Link]
-
(PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . ResearchGate. Available at: [Link]
Sources
- 1. 3-Chloro-2,6-bis(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-ビス(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 2,6-Bis(trifluoromethyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE CAS#: 455-00-5 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-Depth Technical Guide to the Electronic Properties of 3-Bromo-2,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic properties of 3-Bromo-2,6-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a robust predictive analysis grounded in established chemical principles and spectroscopic data from structurally analogous compounds.
Molecular Structure and Core Electronic Features
3-Bromo-2,6-bis(trifluoromethyl)pyridine is a pyridine ring substituted with a bromine atom at the 3-position and two trifluoromethyl (-CF₃) groups at the 2- and 6-positions. The strategic placement of these substituents creates a unique electronic landscape that dictates the molecule's reactivity and potential applications.
The pyridine nitrogen atom is inherently electron-withdrawing due to its electronegativity. This effect is significantly amplified by the two potent electron-withdrawing trifluoromethyl groups. The C-F bond is the strongest single bond in organic chemistry, rendering the -CF₃ groups metabolically stable.[1] Their strong inductive effect dramatically lowers the electron density of the pyridine ring, making it highly electron-deficient.
The bromine atom at the 3-position further contributes to the electrophilic nature of the aromatic system. Halogens can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets.[1] The presence of both a halogen and two -CF₃ groups provides multiple reactive sites for further chemical modification.
Molecular structure of 3-Bromo-2,6-bis(trifluoromethyl)pyridine.
Predicted Spectroscopic and Physicochemical Properties
The following table summarizes the predicted spectroscopic and physicochemical properties of 3-Bromo-2,6-bis(trifluoromethyl)pyridine. These predictions are based on the analysis of structurally related compounds containing bromo-, trifluoromethyl-, and pyridine moieties.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₂BrF₆N | Based on the molecular structure. |
| Molecular Weight | 293.99 g/mol | Calculated from the atomic weights of the constituent elements. |
| ¹H NMR | δ 7.5-8.0 ppm (2H, m) | The two aromatic protons are expected to appear as a multiplet in the downfield region due to the strong deshielding effect of the electronegative nitrogen and trifluoromethyl groups. |
| ¹³C NMR | Pyridine C: δ 110-160 ppm-CF₃: δ 115-125 ppm (q) | The pyridine carbons will exhibit complex splitting patterns due to C-F coupling. The carbons attached to the trifluoromethyl groups will appear as quartets. The carbon bearing the bromine atom will be significantly shielded compared to the other carbons. |
| ¹⁹F NMR | δ -60 to -70 ppm (s) | The two trifluoromethyl groups are chemically equivalent and are expected to show a single sharp resonance in the typical region for aromatic -CF₃ groups.[2] |
| IR Spectroscopy | C-F stretch: 1100-1300 cm⁻¹ (strong)C=N, C=C stretch: 1400-1600 cm⁻¹ | The spectrum will be dominated by strong C-F stretching vibrations. Aromatic ring stretching vibrations will also be present. |
| Mass Spectrometry | M⁺ peak with Br isotope pattern | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).[3] |
Reactivity and Synthetic Utility
The electronic nature of 3-Bromo-2,6-bis(trifluoromethyl)pyridine makes it a versatile substrate for various organic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is an excellent handle for introducing a wide range of substituents via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle.
A typical workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of a Related Bromopyridine
This protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine with a boronic acid can be adapted for 3-Bromo-2,6-bis(trifluoromethyl)pyridine.[2]
Materials:
-
4-Bromo-2,6-bis(trifluoromethyl)pyridine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 4-Bromo-2,6-bis(trifluoromethyl)pyridine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient pyridine ring is susceptible to nucleophilic attack. While the C-Br bond can be a site for substitution, the positions ortho and para to the nitrogen and activated by the -CF₃ groups are also potential sites for SNAr reactions, depending on the reaction conditions and the nucleophile used.
Computational Analysis of Electronic Structure
Frontier Molecular Orbitals (HOMO-LUMO)
A qualitative understanding of the frontier molecular orbitals is crucial for predicting reactivity.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be of low energy due to the presence of the strongly electron-withdrawing trifluoromethyl groups and the electronegative nitrogen atom. The LUMO is likely to be localized primarily on the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack. A lower LUMO energy correlates with higher electrophilicity.[4]
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is anticipated to be of relatively low energy, reflecting the overall electron-deficient nature of the molecule. The HOMO-LUMO gap is predicted to be large, suggesting high kinetic stability.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.
Conceptual MEP map showing regions of positive and negative potential.
For 3-Bromo-2,6-bis(trifluoromethyl)pyridine, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen lone pair and to a lesser extent, the bromine atom, indicating these as sites for electrophilic attack or coordination to metal centers.
-
Positive Potential (Blue): Distributed over the hydrogen atoms and the pyridine ring carbons, highlighting the electrophilic character of the ring and its susceptibility to nucleophilic attack.[5]
Potential Applications in Research and Drug Development
The unique electronic properties of 3-Bromo-2,6-bis(trifluoromethyl)pyridine make it a highly attractive building block for:
-
Medicinal Chemistry: The trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The pyridine scaffold is a common motif in many pharmaceuticals. The bromo-substituent allows for the introduction of diverse functionalities to explore structure-activity relationships.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated pyridine moieties can lead to the development of new pesticides and herbicides with improved properties.
-
Materials Science: The electron-deficient nature of the molecule makes it a candidate for incorporation into organic electronic materials, such as those used in OLEDs and organic photovoltaics.
References
Sources
Methodological & Application
Application Notes and Protocols for C-H Activation Functionalization of 2,6-bis(trifluoromethyl)pyridine Derivatives
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The 2,6-bis(trifluoromethyl)pyridine core is a quintessential example of a privileged scaffold in modern medicinal chemistry and agrochemicals.[1] The two powerful electron-withdrawing trifluoromethyl (CF₃) groups dramatically alter the electronic landscape of the pyridine ring, bestowing unique properties such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which are highly desirable in drug candidates.[2] However, these same electronic properties render the pyridine ring exceptionally electron-deficient, posing significant challenges to traditional synthetic methodologies.[3] Direct functionalization of the C-H bonds on this scaffold is an attractive and atom-economical strategy to access novel derivatives, bypassing the need for pre-functionalized starting materials.[4]
This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation and functionalization strategies for 2,6-bis(trifluoromethyl)pyridine derivatives. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer expert insights into overcoming the inherent challenges associated with this highly deactivated heterocyclic system.
Understanding the Reactivity Landscape
The two CF₃ groups exert a strong deactivating effect on the pyridine ring, making it less susceptible to electrophilic substitution. Conversely, the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[5] For C-H activation, the primary sites for functionalization are the C3, C4, and C5 positions. The regioselectivity of these reactions is governed by a delicate interplay of electronic and steric factors, as well as the choice of catalyst and directing group.[6][7] Catalyst inhibition, due to the coordination of the Lewis basic pyridine nitrogen to the metal center, is a significant hurdle that must be overcome, often through the use of appropriate ligands or by modifying the substrate.[8][9]
Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality
Iridium-catalyzed C-H borylation has emerged as a robust and reliable method for introducing a versatile boronic ester handle onto the 2,6-bis(trifluoromethyl)pyridine scaffold.[2][10] This transformation is highly valued for its broad functional group tolerance and predictable regioselectivity, which is primarily governed by steric hindrance.[6] The resulting boronic esters are invaluable synthetic intermediates that can be readily diversified through a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[2]
Mechanistic Rationale
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an oxidative addition of the C-H bond to an active Ir(III) species, followed by reductive elimination to form the C-B bond and regenerate the catalyst. For electron-deficient pyridines, the coordination of the pyridine nitrogen to the iridium center can inhibit the catalytic cycle.[8][9] The use of bipyridine-based ligands helps to stabilize the active catalyst and facilitate the C-H activation step. The regioselectivity for 2,6-disubstituted pyridines is typically directed to the less sterically hindered C4 position.
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Experimental Protocol: Iridium-Catalyzed C4-Borylation of 2,6-bis(trifluoromethyl)pyridine
This protocol is adapted from methodologies developed for the borylation of trifluoromethyl-substituted pyridines.[2][10]
Materials:
-
2,6-Bis(trifluoromethyl)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂ (Methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous, degassed solvent (e.g., THF or Cyclohexane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equivalents) to a Schlenk flask.
-
Reagent Addition: Add the 2,6-bis(trifluoromethyl)pyridine (1.0 equivalent) and the anhydrous, degassed solvent (to achieve a concentration of 0.2-0.5 M).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(Bpin)-2,6-bis(trifluoromethyl)pyridine.
| Substrate | Product | Yield (%) | Reference |
| 2,6-bis(trifluoromethyl)pyridine | 4-(Bpin)-2,6-bis(trifluoromethyl)pyridine | ~80-90% (expected) | [2][10] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 4-(Bpin)-2-chloro-6-(trifluoromethyl)pyridine | 85 | [10] |
| 2-Bromo-6-(trifluoromethyl)pyridine | 4-(Bpin)-2-bromo-6-(trifluoromethyl)pyridine | 88 | [2] |
Expert Insights & Troubleshooting:
-
Solvent Choice: While some iridium-catalyzed borylations can be performed neat, for solid substrates like 2,6-bis(trifluoromethyl)pyridine, a solvent is necessary.[6] A non-coordinating solvent like cyclohexane or THF is recommended to avoid interference with the catalyst.
-
Ligand Selection: The use of an electron-rich bipyridine ligand like dtbpy is crucial for stabilizing the iridium catalyst and preventing catalyst decomposition, which can be an issue with electron-deficient substrates.
-
Inert Atmosphere: Strict adherence to anhydrous and anaerobic conditions is paramount for reproducible results, as the active iridium catalyst is sensitive to oxygen and moisture.
-
Low Conversion: If low conversion is observed, consider increasing the catalyst loading to 2-3 mol% or increasing the reaction temperature in 10 °C increments. Ensure the purity of all reagents and the dryness of the solvent.
Palladium-Catalyzed C-H Arylation: Forging C-C Bonds
Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of biaryl structures, which are prevalent in pharmaceuticals.[11] For electron-deficient pyridines, this reaction can be challenging due to the decreased nucleophilicity of the C-H bonds.[3] However, with the appropriate choice of ligands and reaction conditions, efficient C-H arylation can be achieved.
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H arylation of electron-deficient heterocycles is often debated but is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway. In this process, the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst. The choice of ligand is critical to modulate the reactivity of the palladium center and facilitate each step of the catalytic cycle.[12]
Caption: Plausible catalytic cycle for Palladium-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C4-Arylation of 2,6-bis(trifluoromethyl)pyridine
This is a general protocol that may require optimization for specific substrates.
Materials:
-
2,6-Bis(trifluoromethyl)pyridine derivative
-
Aryl bromide or iodide
-
Pd(OAc)₂ or another Pd(II) precatalyst
-
A suitable phosphine ligand (e.g., P(tBu)₃, SPhos, XPhos)
-
A base (e.g., K₂CO₃, Cs₂CO₃, KOAc)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMAc, Dioxane)
-
Oven-dried reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the 2,6-bis(trifluoromethyl)pyridine derivative (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent under an inert atmosphere.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Expert Insights & Troubleshooting:
-
Ligand is Key: For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl halide and the subsequent reductive elimination.[13] A screening of different ligands may be required to find the optimal conditions for a specific substrate combination.
-
Base Selection: The choice of base is critical. Carboxylate bases like KOAc are often effective in CMD-type mechanisms. Stronger bases like K₂CO₃ or Cs₂CO₃ may also be required.
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive aryl halides, more forcing conditions (higher temperature, longer reaction time, more active catalyst system) may be necessary.[14]
-
Side Reactions: Protodearylation of the product can be a competing side reaction. Using a less polar solvent or a lower reaction temperature may help to minimize this. Catalyst poisoning is another potential issue, so ensuring the purity of all reagents is crucial.[13]
Emerging C-H Functionalization Strategies
While borylation and arylation are the most established C-H functionalization methods for this scaffold, research into other transformations is ongoing.
-
Radical Trifluoromethylation: Direct C-H trifluoromethylation using radical-based methods has been reported for a range of heterocycles.[15][16] These reactions often proceed under mild conditions and can offer complementary regioselectivity to transition-metal-catalyzed approaches. For 2,6-bis(trifluoromethyl)pyridine, radical trifluoromethylation would likely occur at the C4 position.
-
C-H Amination: Direct C-H amination is a highly desirable transformation for the synthesis of pharmaceutical intermediates. While challenging for electron-deficient pyridines, palladium-catalyzed methods for the amination of aryl C-H bonds are known and could potentially be adapted.[17]
-
Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts are also known to mediate C-H activation and functionalization of pyridines.[18][19][20][21] These systems may offer alternative reactivity and selectivity profiles compared to iridium and palladium and represent a promising area for future investigation for the functionalization of 2,6-bis(trifluoromethyl)pyridine derivatives.
Conclusion and Future Outlook
The C-H activation and functionalization of 2,6-bis(trifluoromethyl)pyridine derivatives presents a formidable yet rewarding challenge for synthetic chemists. The methodologies outlined in this guide, particularly iridium-catalyzed borylation and palladium-catalyzed arylation, provide powerful and versatile tools for the late-stage functionalization of this important scaffold. A thorough understanding of the underlying reaction mechanisms and a systematic approach to reaction optimization are key to success. As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective methods for the derivatization of this and other challenging heterocyclic systems, further empowering the discovery of new medicines and materials.
References
-
Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]
-
Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
-
Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. PubMed. [Link]
-
Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]
-
Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. PubMed. [Link]
-
Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]
-
Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. [Link]
-
Palladium-Catalyzed C-H Arylation: Research Guide & Papers. PapersFlow. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Request PDF. [Link]
-
Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Xingwei Li. [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. [Link]
-
Electrochemical strategies for C–H functionalization and C–N bond formation. Chemical Society Reviews. [Link]
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [Link]
-
Palladium-catalyzed interannular meta-C-H arylation. PubMed. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC. [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PMC. [Link]
-
(PDF) Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. ResearchGate. [Link]
-
Strategies for pyridine C-H functionalization. ResearchGate. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]
-
Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-双(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 7. Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. papersflow.ai [papersflow.ai]
- 12. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Reagents and Methodologies for the Directed Lithiation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine
An Application Note and Comprehensive Protocol Guide
Abstract
This document provides a detailed guide for the directed ortho-lithiation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine, a critical transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and agrochemical research. We will explore the selection of appropriate lithiating agents, outline optimized reaction protocols, and discuss the mechanistic rationale behind these choices to ensure reproducible and high-yielding results. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of Lithiated Pyridines
The 2,6-bis(trifluoromethyl)pyridine scaffold is a key pharmacophore found in numerous biologically active molecules. The trifluoromethyl groups significantly influence the electronic properties and metabolic stability of the molecule, making it an attractive starting material for drug discovery programs. The ability to selectively functionalize this ring system, particularly at the C4 position, is of paramount importance. Directed ortho-metalation (DoM), specifically through lithiation, provides a powerful and regioselective method to achieve this.
The bromine atom at the C3 position serves as a versatile handle for subsequent cross-coupling reactions. However, its presence, combined with the two strongly electron-withdrawing trifluoromethyl groups, presents a unique set of challenges for achieving selective lithiation without promoting unwanted side reactions, such as halogen scrambling or decomposition. This guide will navigate these challenges by providing a robust framework for reagent selection and process optimization.
Mechanistic Considerations and Reagent Selection
The lithiation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine is a kinetically controlled process that relies on the coordination of the lithiating agent to the pyridine nitrogen, followed by deprotonation of the most acidic proton at the C4 position. The choice of the lithiating agent is critical and is dictated by a balance of reactivity and selectivity.
Common Lithiating Agents
Several lithium amide bases are suitable for this transformation. The most commonly employed reagents are Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that is highly effective for the deprotonation of weakly acidic protons. Its bulky nature helps to prevent nucleophilic attack at the carbon-bromine bond. LDA is typically prepared in situ from diisopropylamine and n-butyllithium.
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): LiTMP is an even more sterically hindered base than LDA, which can offer enhanced selectivity in certain cases. This increased steric bulk further minimizes the risk of undesired side reactions.
The Critical Role of Temperature
This lithiation reaction is highly exothermic and must be performed at low temperatures, typically between -78 °C and -60 °C, to prevent decomposition of the starting material and the lithiated intermediate. Precise temperature control is arguably the most critical parameter for success.
Comparative Analysis of Lithiation Reagents
| Reagent | Typical Temperature | Key Advantages | Potential Drawbacks |
| LDA | -78 °C | Readily available, well-understood reactivity. | Can sometimes lead to side products if not handled carefully. |
| LiTMP | -78 °C to -60 °C | Higher steric hindrance can improve selectivity. | More expensive and can be slower to react. |
Experimental Protocols
The following protocols provide a step-by-step guide for the successful lithiation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine and subsequent trapping with an electrophile.
General Considerations and Safety Precautions
-
Strictly Anhydrous Conditions: All glassware must be oven-dried, and all solvents must be freshly distilled from an appropriate drying agent. The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Handling: Organolithium reagents are pyrophoric and must be handled with extreme care using proper syringe techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Protocol 1: Lithiation using Lithium Diisopropylamide (LDA)
This protocol details the in situ preparation of LDA followed by the lithiation and subsequent electrophilic quench.
Workflow Diagram:
Caption: Workflow for LDA-mediated lithiation.
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
3-Bromo-2,6-bis(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
In a separate flame-dried flask, dissolve 3-Bromo-2,6-bis(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.
-
-
Electrophilic Quench:
-
Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Lithiation using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
This protocol is advantageous when dealing with sensitive electrophiles or when LDA proves to be insufficiently selective.
Mechanism Diagram:
Caption: DoM mechanism with LiTMP.
Procedure:
The procedure is analogous to Protocol 4.2, with the following modifications:
-
In step 1, substitute diisopropylamine with 2,2,6,6-tetramethylpiperidine (1.1 eq) to generate LiTMP.
-
The lithiation step (Step 2) may require a slightly higher temperature (e.g., -60 °C) and a longer reaction time (1-2 hours) due to the increased steric bulk of LiTMP. Monitor the reaction progress by TLC or LC-MS.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete lithiation or decomposition.
-
Solution: Ensure strictly anhydrous conditions. Verify the titer of the n-BuLi solution. Optimize the reaction time and temperature.
-
-
Formation of Side Products:
-
Cause: Halogen scrambling or reaction at other positions.
-
Solution: Use a more sterically hindered base like LiTMP. Maintain a low reaction temperature throughout the addition and quenching steps.
-
-
Inconsistent Results:
-
Cause: Variations in reagent quality or reaction setup.
-
Solution: Use freshly distilled solvents and amines. Ensure accurate temperature monitoring with a calibrated thermometer.
-
Conclusion
The directed lithiation of 3-Bromo-2,6-bis(trifluoromethyl)pyridine is a robust and reliable method for the synthesis of valuable 4-substituted pyridine derivatives. The choice between LDA and LiTMP will depend on the specific substrate and electrophile used. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in the field of medicinal and materials chemistry.
References
-
Jeske, S. M. (2019). The 2,6-bis(trifluoromethyl)pyridine Moiety in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Yandulov, D. V., & Tran, T. D. (2007). Synthesis and Reactivity of 2,6-Bis(trifluoromethyl)pyridine. The Journal of Organic Chemistry. [Link]
-
Eaton, P. E., & Martin, R. M. (1988). The 2,2,6,6-Tetramethylpiperidide (TMP) Anion, a New, Strong, and Hindered Base. Journal of the American Chemical Society. [Link]
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron. [Link]
-
Clayden, J., & Organ, M. G. (1996). Directed Lithiation of N-Boc-N-(p-methoxyphenyl)allylamine: A New Route to Substituted Allylamines. The Journal of Organic Chemistry. [Link]
Validation & Comparative
Technical Comparison Guide: NMR Analysis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of the 1H and 19F NMR spectral characteristics of 3-Bromo-2,6-bis(trifluoromethyl)pyridine , a critical intermediate in the synthesis of metabolically stable drug scaffolds.
Executive Summary
3-Bromo-2,6-bis(trifluoromethyl)pyridine serves as a high-value electrophile in medicinal chemistry, particularly for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its structural uniqueness lies in the combination of two strong electron-withdrawing trifluoromethyl (
This guide distinguishes the target compound from its regioisomers (e.g., 4-bromo) and precursors (non-brominated) using Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis focuses on symmetry breaking and substituent electronic effects as the primary tools for structural verification.
Structural Analysis & Electronic Effects
The spectral signature of this molecule is defined by the interplay between the electron-poor pyridine ring and its substituents.
-
Symmetry Breaking: Unlike its precursor, 2,6-bis(trifluoromethyl)pyridine (
symmetry), the 3-bromo derivative is asymmetric ( symmetry). This loss of symmetry splits the equivalence of the ring protons and the groups. -
Electronic Deshielding:
- Groups (Pos 2, 6): Strong inductive withdrawing effects (-I) significantly deshield the ring protons, shifting them downfield relative to unsubstituted pyridine.
-
Bromine (Pos 3): Exerts a -I effect (deshielding) and a +M effect (shielding), but the inductive effect typically dominates at the ortho-position (H4).
-
19F Environment: The two
groups are chemically non-equivalent due to the adjacent bromine at position 3, leading to distinct signals in the 19F spectrum.
Comparative Spectral Data
The following table contrasts the target compound with its closest structural relatives. Note that while specific literature values for the 3-bromo target are often proprietary, they can be reliably deduced from the validated data of its analogs.
Table 1: Comparative NMR Shift Analysis
| Compound | Symmetry | 1H NMR Pattern (400 MHz, | 19F NMR Pattern (376 MHz, | Key Distinguishing Feature |
| 3-Bromo-2,6-bis(trifluoromethyl)pyridine (Target) | Asymmetric ( | Two Doublets | Two Singlets | Coupling Pattern: The presence of an ortho-coupling ( |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine (Regioisomer) | Symmetric ( | One Singlet | One Singlet | Singlet Signal: Symmetry makes H3 and H5 equivalent, eliminating coupling. |
| 2,6-bis(trifluoromethyl)pyridine (Precursor) | Symmetric ( | Triplet & Doublet | One Singlet | Integration Ratio: 1:2 proton ratio and the presence of a triplet signal. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Chemical Shifts: Values are referenced to TMS (
0.0) for 1H and( 0.[2]0) for 19F.[2][3][4] The exact shift may vary by 0.2 ppm depending on concentration and solvent water content.
Experimental Protocol: Spectral Acquisition
To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.
Materials
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane) as internal standard. -
Internal Standard (19F):
-Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm) if precise quantification is required. -
Sample Concentration: 10–15 mg of compound in 0.6 mL solvent.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the solid product in
. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening). -
1H Acquisition:
-
Set spectral width to -2 to 14 ppm.
-
Acquire 16 scans (NS=16) with a relaxation delay (D1) of 1.0 second.
-
Critical Check: Verify the integration of the aromatic region. The target should show two signals integrating 1:1.
-
-
19F Acquisition:
-
Set spectral width to -50 to -100 ppm (region of interest for
). -
Acquire 64 scans.
-
Critical Check: Look for two distinct peaks. If only one peak is observed, check for peak overlap by changing the solvent (e.g., to Acetone-
) or verify if the product is the symmetric 4-bromo isomer.
-
Structural Elucidation Workflow (Decision Tree)
The following diagram illustrates the logic flow for confirming the identity of the 3-bromo isomer during synthesis monitoring.
Caption: Logic flow for distinguishing the target 3-bromo compound from regioisomers and starting materials using 1H and 19F NMR signatures.
References
-
PubChem. 3-bromo-2,6-bis(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and NMR data of trifluoromethylated pyridines (Supplementary Information). Chemical Science. Available at: [Link]
-
Organic Syntheses. Preparation of 2-phenyl-4,6-bis(trifluoromethyl)pyridine (Analogous spectral data). Org.[5][6] Synth. 2014, 91, 240-249. Available at: [Link]
-
University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
